molecular formula C11H17NOS B13289653 2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine

2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine

Cat. No.: B13289653
M. Wt: 211.33 g/mol
InChI Key: FSINNFYZCYQODN-UHFFFAOYSA-N
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Description

2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine is an organic compound with the molecular formula C11H17NOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and oxolane, a five-membered ether ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxolane ring can be reduced to form the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine is unique due to the presence of both the thiophene and oxolane rings, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

2-methyl-N-(2-thiophen-2-ylethyl)oxolan-3-amine

InChI

InChI=1S/C11H17NOS/c1-9-11(5-7-13-9)12-6-4-10-3-2-8-14-10/h2-3,8-9,11-12H,4-7H2,1H3

InChI Key

FSINNFYZCYQODN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCCC2=CC=CS2

Origin of Product

United States

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